1-(tert-Butyl) 2-methyl (2S,3R,4R)-4-hydroxy-3-methylpyrrolidine-1,2-dicarboxylate
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Overview
Description
1-(tert-Butyl) 2-methyl (2S,3R,4R)-4-hydroxy-3-methylpyrrolidine-1,2-dicarboxylate is a complex organic compound featuring a pyrrolidine ring substituted with tert-butyl, methyl, and hydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl) 2-methyl (2S,3R,4R)-4-hydroxy-3-methylpyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. The process begins with the formation of the pyrrolidine ring, followed by the introduction of the tert-butyl and methyl groups. The hydroxy group is then added through a hydroxylation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butyl) 2-methyl (2S,3R,4R)-4-hydroxy-3-methylpyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or convert it to an alkane.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alkanes.
Scientific Research Applications
1-(tert-Butyl) 2-methyl (2S,3R,4R)-4-hydroxy-3-methylpyrrolidine-1,2-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl) 2-methyl (2S,3R,4R)-4-hydroxy-3-methylpyrrolidine-1,2-dicarboxylate involves its interaction with molecular targets, such as enzymes and receptors. The compound may modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. These interactions can lead to various physiological effects, depending on the specific application.
Comparison with Similar Compounds
- 1-(tert-Butyl) 2-methyl (2S,3R,4R)-4-hydroxy-3-methylpyrrolidine-1,2-dicarboxylate
- 1-(tert-Butyl) 2-methyl (2S,3R,4R)-4-hydroxy-3-ethylpyrrolidine-1,2-dicarboxylate
- 1-(tert-Butyl) 2-methyl (2S,3R,4R)-4-hydroxy-3-propylpyrrolidine-1,2-dicarboxylate
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C12H21NO5 |
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Molecular Weight |
259.30 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,3R,4R)-4-hydroxy-3-methylpyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C12H21NO5/c1-7-8(14)6-13(9(7)10(15)17-5)11(16)18-12(2,3)4/h7-9,14H,6H2,1-5H3/t7-,8-,9-/m0/s1 |
InChI Key |
UNJMKQDGJKPAHQ-CIUDSAMLSA-N |
Isomeric SMILES |
C[C@H]1[C@H](CN([C@@H]1C(=O)OC)C(=O)OC(C)(C)C)O |
Canonical SMILES |
CC1C(CN(C1C(=O)OC)C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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